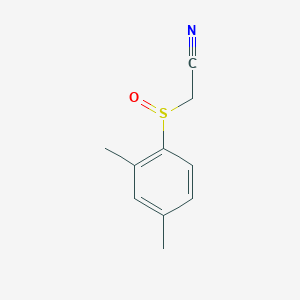

2-(2,4-Dimethylbenzenesulfinyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetonitrile is a commonly used organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Synthesis Analysis

Acetonitrile can be prepared by high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal in a reduced valence state as a catalyst . In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .Molecular Structure Analysis

Acetonitrile is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .Physical And Chemical Properties Analysis

Acetonitrile has a CAS Registry number: 75-05-8, and a molecular weight: 41.05. It has a vapor pressure of 74 mmHg at 20°C .Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2,4-Dimethylbenzenesulfinyl)acetonitrile: is utilized as an intermediate in organic synthesis. Its structure allows for the formation of carbon-heteroatom bonds, making it valuable in constructing complex organic molecules . It’s particularly useful in cyanomethylation reactions, where it can act as a source of the cyano group, contributing to the synthesis of tetrasubstituted olefins and heterocyclic compounds .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a building block for the synthesis of various drug molecules. Its ability to introduce nitrile groups into molecules is crucial for developing compounds with potential therapeutic effects. It’s also used in the synthesis of arylacrylonitriles , which are important in drug design and development .

Chemical Research

Researchers employ 2-(2,4-Dimethylbenzenesulfinyl)acetonitrile in chemical research to study reaction mechanisms and develop new synthetic pathways. It’s involved in electrochemical conversions , where its good conductivity and environmentally friendly properties are advantageous .

Industrial Applications

In the industry, this compound is applied in the manufacturing of dyes, resins, and other materials that require specific nitrile functionalities. Its role in catalyzed carbon-heteroatom bond formation is significant for producing materials with desired properties .

Environmental Science

The compound’s role in environmental science is linked to its use in organic synthesis. It helps in creating environmentally benign reaction pathways, reducing the reliance on toxic solvents and promoting greener chemical processes .

Analytical Chemistry

2-(2,4-Dimethylbenzenesulfinyl)acetonitrile: is used as a standard in analytical chemistry for calibrating instruments and validating methods. It’s particularly useful in HPLC and gas chromatography for identifying and quantifying substances .

Material Science

In material science, the compound contributes to the development of new materials with enhanced properties. It’s used in the study of hydroxybenzene interactions and the formation of adducts with acetonitrile, which is relevant for understanding solute-solvent interactions .

Biochemistry Research

This compound is significant in biochemistry research for studying enzyme-catalyzed reactions and metabolic pathways involving nitrile groups. It aids in understanding the biochemical transformations of nitrile-containing compounds .

Mecanismo De Acción

Mode of Action

It is known that acetonitrile derivatives can act as nucleophiles, suggesting that 2-(2,4-dimethylbenzenesulfinyl)acetonitrile may interact with its targets through nucleophilic addition reactions .

Biochemical Pathways

Acetonitrile and its derivatives have been used in organic synthesis, indicating that they may participate in various chemical reactions and potentially affect multiple biochemical pathways .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Safety and Hazards

Direcciones Futuras

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . Future research may focus on developing new methods for the synthesis of a variety of important compounds using acetonitrile .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)sulfinylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8-3-4-10(9(2)7-8)13(12)6-5-11/h3-4,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRPXEZNRVWNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylbenzenesulfinyl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)

![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)

![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)